molecular formula C57H73N11O12S2 B12115951 H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH

H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH

Cat. No.: B12115951
M. Wt: 1168.4 g/mol
InChI Key: KBSJPLZYMILRCA-UHFFFAOYSA-N
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Description

The compound H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH is a synthetic peptide composed of a sequence of amino acids in their racemic (DL) forms. This peptide is notable for its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of both D- and L-forms of amino acids in the sequence can influence the peptide’s structural and functional properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid (DL-Cys) is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

For large-scale production, the process can be adapted to automated peptide synthesizers, which streamline the synthesis and reduce human error. Industrial methods also focus on optimizing reaction conditions to maximize yield and purity, including the use of advanced purification techniques like preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions, stabilizing the peptide’s structure.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like alkyl halides for side-chain modifications.

Major Products

    Disulfide-bridged peptides: Formed through oxidation of cysteine residues.

    Modified peptides: Resulting from side-chain substitutions, which can alter the peptide’s biological activity or stability.

Scientific Research Applications

H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH: has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for targeting specific receptors or enzymes.

    Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.

Mechanism of Action

The mechanism by which H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH exerts its effects depends on its interaction with molecular targets. The peptide can bind to specific receptors or enzymes, influencing their activity. For example, the presence of aromatic residues like tyrosine and tryptophan can facilitate binding through hydrophobic interactions, while cysteine residues can form disulfide bonds, stabilizing the peptide’s conformation.

Comparison with Similar Compounds

H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH: can be compared to other synthetic peptides with similar sequences but different configurations (e.g., all L-forms or all D-forms of amino acids). Similar compounds include:

    H-L-Tyr-L-Cys-L-Phe-L-Ala-L-Trp-L-Lys-L-Thr-L-Phe-L-Cys-OH: An all-L-form peptide with potentially different biological activity and stability.

    H-D-Tyr-D-Cys-D-Phe-D-Ala-D-Trp-D-Lys-D-Thr-D-Phe-D-Cys-OH: An all-D-form peptide, which may exhibit increased resistance to enzymatic degradation.

The uniqueness of This compound lies in its racemic mixture, which can provide a balance of properties from both D- and L-forms, potentially enhancing its stability and activity in various applications.

Properties

Molecular Formula

C57H73N11O12S2

Molecular Weight

1168.4 g/mol

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C57H73N11O12S2/c1-32(61-52(74)43(26-34-13-5-3-6-14-34)64-55(77)46(30-81)66-50(72)40(59)25-36-20-22-38(70)23-21-36)49(71)63-45(28-37-29-60-41-18-10-9-17-39(37)41)54(76)62-42(19-11-12-24-58)51(73)68-48(33(2)69)56(78)65-44(27-35-15-7-4-8-16-35)53(75)67-47(31-82)57(79)80/h3-10,13-18,20-23,29,32-33,40,42-48,60,69-70,81-82H,11-12,19,24-28,30-31,58-59H2,1-2H3,(H,61,74)(H,62,76)(H,63,71)(H,64,77)(H,65,78)(H,66,72)(H,67,75)(H,68,73)(H,79,80)

InChI Key

KBSJPLZYMILRCA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC5=CC=C(C=C5)O)N)O

Origin of Product

United States

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